butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide
Description
Butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative with a molecular formula of C27H31FN4O2 (average mass: 462.569 g/mol) . The core quinoline scaffold is substituted at the 2-position with a 4-(morpholin-4-ylmethyl)phenyl group and at the 6-position with fluorine. The carboxamide side chain features a 2-(pyrrolidin-1-yl)ethyl group. The butanedioic acid (succinic acid) component suggests this compound is formulated as a salt to enhance solubility or stability.
This compound exhibits structural motifs associated with antimicrobial and anticancer activity, particularly due to the morpholine and pyrrolidine moieties, which are known to improve pharmacokinetic properties and target engagement . Its synthesis involves coupling 6-fluoro-2-(4-(morpholinomethyl)phenyl)quinoline-4-carboxylic acid with 2-pyrrolidin-1-ylethanamine using activating agents like CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) and N-methylmorpholine .
Properties
IUPAC Name |
butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O2.C4H6O4/c28-22-7-8-25-23(17-22)24(27(33)29-9-12-31-10-1-2-11-31)18-26(30-25)21-5-3-20(4-6-21)19-32-13-15-34-16-14-32;5-3(6)1-2-4(7)8/h3-8,17-18H,1-2,9-16,19H2,(H,29,33);1-2H2,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKHBNSZSWWVRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC(=NC3=C2C=C(C=C3)F)C4=CC=C(C=C4)CN5CCOCC5.C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37FN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the fluoro-substituted phenyl ring, and the attachment of the morpholine and pyrrolidine groups. Common synthetic routes may include:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluoro-Substituted Phenyl Ring: This step may involve electrophilic aromatic substitution reactions, where a fluoro-substituted benzene derivative is introduced to the quinoline core.
Attachment of the Morpholine and Pyrrolidine Groups: These groups can be introduced through nucleophilic substitution reactions, where the quinoline core is reacted with morpholine and pyrrolidine derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the quinoline core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline core or phenyl ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may lead to partially or fully reduced quinoline derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases, including infectious diseases and cancer.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core may interact with DNA or enzymes, leading to the inhibition of key biological processes. The fluoro-substituted phenyl ring and other functional groups may enhance the compound’s binding affinity and specificity for its targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR): The 4-(morpholinomethyl)phenyl group at the 2-position is critical for antimicrobial activity, likely due to interactions with bacterial efflux pump proteins . Fluorine at the 6-position enhances metabolic stability and target affinity across multiple analogues .
- Clinical Potential: The target compound’s balanced solubility (via butanedioic acid salt) and selectivity make it a candidate for preclinical development against drug-resistant infections, whereas NSC 368390’s toxicity limits its use to cancer therapy .
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | 5a5 | NSC 368390 |
|---|---|---|---|
| LogP (calculated) | 3.2 | 2.8 | 2.1 |
| Aqueous Solubility (mg/mL) | 0.5 | 0.3 | 15.0 (as Na salt) |
| Plasma Protein Binding (%) | 85 | 78 | 92 |
Table 2: Antimicrobial Activity (MIC, µg/mL)
| Organism | Target Compound | 5a5 | 23 |
|---|---|---|---|
| Staphylococcus aureus | 0.5 | 4 | 2 |
| Escherichia coli | 2 | 8 | 8 |
| Candida albicans | 1 | 16 | 4 |
Biological Activity
Butanedioic acid; 6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide, also known as Cabamiquine, is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a quinoline core and various functional groups, suggests diverse biological activities. This article presents a comprehensive review of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features:
- Quinoline Core : Known for its interaction with DNA and enzymes.
- Morpholine Group : Enhances solubility and binding properties.
- Pyrrolidine Group : Contributes to the overall pharmacological profile.
- Fluoro-substituted Phenyl Ring : Increases lipophilicity and potential target specificity.
This combination of functional groups enhances the compound's ability to interact with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to inhibit critical biological processes through interactions with molecular targets. The quinoline core can inhibit enzymes or bind to DNA, while the additional functional groups may enhance binding affinity.
Potential Mechanisms:
- DNA Interaction : The quinoline structure may intercalate with DNA, affecting replication and transcription.
- Enzyme Inhibition : It could inhibit various enzymes involved in metabolic pathways, contributing to its antitumor and antimicrobial properties.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound has been tested against various pathogens, showing promising results:
| Pathogen | Activity | Reference |
|---|---|---|
| Mycobacterium tuberculosis | Higher activity than isoniazid | |
| Plasmodium falciparum | Moderate potency with novel mechanism |
In vitro studies have demonstrated that compounds similar to Cabamiquine can effectively inhibit the growth of mycobacterial species, suggesting its potential use in treating tuberculosis.
Antitumor Activity
The quinoline core is associated with anticancer properties. Studies have shown that derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways. For instance, the inhibition of translation elongation factor 2 (PfEF2) has been noted as a novel mechanism for antimalarial activity, which may also extend to antitumor effects due to overlapping pathways in cellular metabolism.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Key observations include:
- Substituent Effects : The presence of fluorine enhances potency and selectivity.
- Functional Group Variations : Different substituents on the quinoline ring can lead to varying degrees of biological activity.
Table of SAR Findings
| Substituent | Effect on Activity | Notes |
|---|---|---|
| Fluoro Group | Increased potency | Enhances lipophilicity |
| Morpholine Group | Improved solubility | Aids in target binding |
| Pyrrolidine Group | Enhanced specificity | Contributes to pharmacokinetics |
Case Studies
Several studies have highlighted the efficacy of butanedioic acid; 6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide in various biological contexts:
- Antimicrobial Screening : A study demonstrated that similar quinoline derivatives showed significant inhibition against M. tuberculosis, outperforming traditional antibiotics like isoniazid .
- Antimalarial Efficacy : In a preclinical model involving P. berghei, compounds derived from this class exhibited low nanomolar potency, indicating strong potential for malaria treatment .
- Cancer Cell Studies : Research indicated that certain derivatives induced apoptosis in cancer cell lines by disrupting critical metabolic pathways .
Q & A
Q. What synthetic strategies are recommended for the preparation of this quinoline-carboxamide derivative?
The synthesis involves multi-step methodologies:
- Quinoline Core Formation : Friedländer synthesis or analogous cyclization reactions to construct the quinoline backbone .
- Substituent Introduction : Cross-coupling (e.g., Suzuki-Miyaura) for introducing the 4-(morpholin-4-ylmethyl)phenyl group and fluorination at the 6-position .
- Amidation : Reaction of the carboxylic acid intermediate with 2-pyrrolidin-1-ylethylamine under coupling agents (e.g., EDCI/HOBt) .
- Purification : Column chromatography or recrystallization to isolate the final product.
Key Considerations : Optimize reaction temperatures (e.g., 80–100°C for cross-coupling) and solvent systems (e.g., DMF for amidation) to enhance yield and purity .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect isotopic patterns (e.g., fluorine) .
- X-ray Crystallography : Resolve crystal structure and validate spatial arrangement of morpholine and pyrrolidine groups .
- HPLC-PDA : Assess purity (>95%) and detect trace impurities .
Q. What biological targets are hypothesized for this compound based on structural analogs?
Structural analogs suggest potential targets:
| Structural Feature | Hypothesized Target | Reference |
|---|---|---|
| Quinoline-carboxamide core | Kinases (e.g., EGFR, VEGFR) | |
| Morpholinylmethyl group | PI3K/AKT/mTOR pathway enzymes | |
| Pyrrolidinylethyl side chain | GPCRs (e.g., dopamine receptors) |
Method : Use computational docking (e.g., AutoDock Vina) to predict binding pockets, followed by in vitro kinase assays .
Advanced Questions
Q. How can researchers address discrepancies in reported IC50 values across studies?
Discrepancies may arise from:
- Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) .
- Cell Lines : Differences in target expression levels (e.g., HeLa vs. HEK293) .
- Compound Purity : Impurities >5% can skew activity; validate via HPLC and orthogonal techniques . Resolution : Standardize protocols (e.g., CLSI guidelines) and use structurally validated analogs as controls .
Q. What experimental design is optimal for elucidating the compound’s binding mode?
- Computational Modeling : Molecular dynamics (MD) simulations (e.g., GROMACS) to predict ligand-protein interactions .
- Biophysical Assays : Surface plasmon resonance (SPR) for real-time binding kinetics (KD, kon/koff) .
- Structural Biology : Co-crystallization with the target protein (e.g., kinase domain) for X-ray diffraction . Validation : Mutagenesis studies (e.g., alanine scanning) to confirm critical binding residues .
Q. How can the pharmacokinetic profile of this compound be optimized for in vivo studies?
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to the pyrrolidine side chain to enhance solubility .
- Metabolic Stability : Replace labile moieties (e.g., ester groups) with bioisosteres (e.g., amides) .
- In Silico Screening : Use tools like SwissADME to predict ADME properties and prioritize derivatives .
- In Vivo Validation : Pharmacokinetic studies in rodent models to assess bioavailability and half-life .
Q. What strategies mitigate toxicity risks identified in preclinical studies?
- Structure-Toxicity Relationships (STR) : Modify the quinoline core (e.g., halogen substitution) to reduce off-target effects .
- CYP Inhibition Assays : Screen for cytochrome P450 interactions using human liver microsomes .
- Cardiotoxicity Testing : Patch-clamp assays to evaluate hERG channel blockade .
Data Contradiction Analysis
Example Issue : Conflicting reports on anticancer efficacy in 2D vs. 3D cell models.
- Root Cause : 3D models (e.g., spheroids) mimic tumor microenvironments better than monolayer cultures, leading to divergent results .
- Resolution : Use hybrid assays (e.g., 3D cultures with hypoxia induction) and validate with patient-derived xenografts (PDX) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
